molecular formula C22H20N4O6S B2644634 3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide CAS No. 1112013-19-0

3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2644634
CAS RN: 1112013-19-0
M. Wt: 468.48
InChI Key: HPBADFDTYUNHET-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C22H20N4O6S and its molecular weight is 468.48. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties

The compound “6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” (let’s call it Compound A) and its analog “3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide” (Compound B) exhibit antitumor properties. Specifically:

Aromatase Inhibition

Certain 1,3,5-triazines, including those with a general structure similar to Compound A and Compound B, exhibit aromatase inhibitory activity . This property is relevant in the context of hormone-related diseases and therapies.

Siderophore-Mediated Drug Potential

Compound A (6) has potential use as a siderophore-mediated drug . Siderophores are molecules that microbes produce to scavenge iron, making them attractive targets for drug development.

Corticotrophin-Releasing Factor 1 Receptor Antagonism

The general structure of Compound B (7) shows potent corticotrophin-releasing factor 1 receptor antagonist activity . This finding has implications for stress-related disorders and neuroendocrine regulation.

Leukotriene C4 Antagonism

Compounds with a structure similar to Compound B (8) exhibit potent activity against leukotriene C4 (LTC4), which protects against HCl.ethanol-induced gastric lesions . This suggests potential therapeutic applications in gastrointestinal health.

Trypanosoma brucei Inhibition

Among several tested 1,3,5-triazine-substituted polyamines, Compound B (10) demonstrates good in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis . This finding is significant for tropical disease research.

properties

IUPAC Name

6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c1-4-29-15-6-5-12(7-16(15)28-3)20-24-19(32-25-20)10-33-22-23-14-9-18-17(30-11-31-18)8-13(14)21(27)26(22)2/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBADFDTYUNHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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